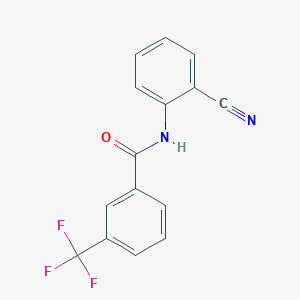

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide derivatives involves direct acylation reactions. For example, a series of derivatives were synthesized through the direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing a method that could be applied or adapted for the synthesis of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide can be determined through X-ray crystallography. For instance, the crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides provide insights into dihedral angles and molecular conformations, which are crucial for understanding the structural basis of their chemical behavior (Suchetan et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of these compounds can be understood through their participation in colorimetric sensing and fluoride ion detection, demonstrating their potential in chemical sensing applications. The colorimetric sensing behavior, for instance, is based on a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Physical Properties Analysis

Physical properties such as melting points and solid-to-solid phase transitions can be observed in trifluoromethyl substituted benzanilides, offering a glimpse into the polymorphism and thermal behavior of similar compounds. This is particularly relevant for understanding the stability and application conditions of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide (Panini et al., 2016).

Chemical Properties Analysis

Chemical properties such as the molecule’s reactivity towards specific ions or the ability to undergo specific reactions can be inferred from related research. For example, the synthesis and characterization of similar compounds provide valuable insights into the reactivity and potential applications of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide in various fields (Demir et al., 2015).

Aplicaciones Científicas De Investigación

Antipathogenic Activity

Research has shown that derivatives related to N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide exhibit significant antipathogenic activities, especially against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for these compounds in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Supramolecular Assembly

Another study highlights the use of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide derivatives in supramolecular assembly. These compounds can form π-stacked structures encased in triple helical networks of hydrogen bonds, a feature that might be utilized in the organization of some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Chemical Sensing

Derivatives of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide have been developed as chemosensors for cyanide in aqueous environments, exploiting cyanide's strong affinity for the acyl carbonyl carbon. This demonstrates the compound's potential in practical systems for monitoring cyanide concentrations (Sun, Wang, & Guo, 2009).

Heterocyclic Synthesis

The reactivity of N-(2-cyanophenyl)benzimidoyl chloride with thioamide moieties has been explored, leading to the synthesis of diverse heterocyclic skeletons. This research indicates a methodological advancement in the creation of compounds like benzothiazine, benzotriazocine, and quinazoline, all of which could have further applications in medicinal chemistry and drug development (Fathalla & Pazdera, 2002).

Catalysis

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide derivatives have also found use in catalysis, particularly in the construction of covalent organic frameworks (COFs) that are efficient for heterogeneous catalysis. These COFs, with built-in amide active sites, demonstrate the compound's versatility in facilitating Knoevenagel condensation reactions (Li et al., 2019).

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)12-6-3-5-10(8-12)14(21)20-13-7-2-1-4-11(13)9-19/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVLDDNRDKFSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2494895.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile](/img/structure/B2494908.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2494911.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)